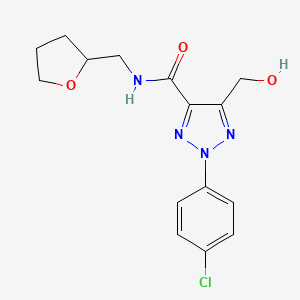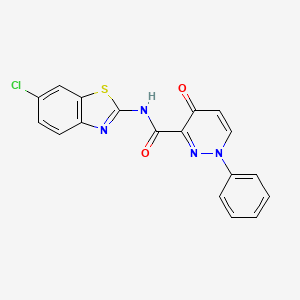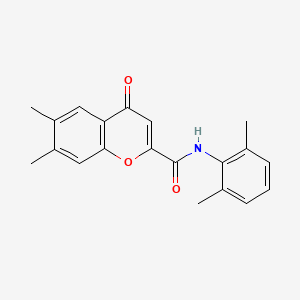![molecular formula C27H22O4 B11394361 6-benzyl-3-(3-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11394361.png)
6-benzyl-3-(3-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reagents: Benzyl bromide, 3-methoxyphenylboronic acid, palladium catalyst, and base (e.g., potassium carbonate).
Conditions: A Suzuki coupling reaction is performed to attach the benzyl and methoxyphenyl groups to the furochromene core.
Step 3: Methylation
Reagents: Methyl iodide, base (e.g., sodium hydride).
Conditions: The final step involves methylation of the appropriate positions on the furochromene ring to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-3-(3-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method starts with the preparation of the furochromene core through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a coumarin derivative, with appropriate reagents under controlled conditions.
-
Step 1: Formation of the Furochromene Core
Reagents: Coumarin derivative, strong acid (e.g., sulfuric acid), and heat.
Conditions: The reaction mixture is heated to promote cyclization, forming the furochromene core.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically performed in an acidic medium.
-
Reduction: : Reduction reactions can target the carbonyl group in the furochromene ring, converting it to an alcohol.
Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
Conditions: Conducted under mild conditions to prevent over-reduction.
-
Substitution: : The benzyl and methoxyphenyl groups can participate in electrophilic aromatic substitution reactions.
Reagents: Electrophiles such as halogens or nitro groups.
Conditions: Usually carried out in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 6-benzyl-3-(3-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in various assays for its potential therapeutic effects. It has been studied for its anti-inflammatory, antioxidant, and antimicrobial properties. Researchers are particularly interested in its ability to interact with biological targets such as enzymes and receptors.
Medicine
In medicine, the compound is being investigated for its potential use in drug development. Its diverse biological activities make it a candidate for the treatment of diseases such as cancer, infections, and inflammatory disorders. Preclinical studies have shown encouraging results, warranting further investigation.
Industry
Industrially, the compound can be used in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for applications in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 6-benzyl-3-(3-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with various molecular targets. These include enzymes, receptors, and other proteins involved in key biological pathways.
Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase (COX), reducing the production of pro-inflammatory mediators.
Receptor Binding: It can bind to specific receptors, modulating their activity and influencing cellular responses.
Antioxidant Activity: The compound can scavenge free radicals, protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
- 6-benzyl-3-(4-chlorophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one
- 3,5,6,9-tetramethylfuro[3,2-g]chromen-7-one
Uniqueness
Compared to similar compounds, 6-benzyl-3-(3-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methoxy group enhances its antioxidant activity, while the benzyl group contributes to its ability to interact with biological targets.
Properties
Molecular Formula |
C27H22O4 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
6-benzyl-3-(3-methoxyphenyl)-5,9-dimethylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C27H22O4/c1-16-21-14-23-24(19-10-7-11-20(13-19)29-3)15-30-25(23)17(2)26(21)31-27(28)22(16)12-18-8-5-4-6-9-18/h4-11,13-15H,12H2,1-3H3 |
InChI Key |
VKNSAKKMBZRJIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC(=CC=C4)OC)C)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{8-[4-(2-hydroxyethyl)piperazin-1-yl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}ethyl 3,4,5-trimethoxybenzoate](/img/structure/B11394283.png)
![N-(6-chloro-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methoxybenzamide](/img/structure/B11394285.png)
![N-(2-methylphenyl)-6-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11394286.png)

![2-(4-chloro-3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/structure/B11394294.png)

![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B11394305.png)


![5,7-dimethyl-4-oxo-N-{3-[(pyridin-3-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4H-chromene-2-carboxamide](/img/structure/B11394329.png)
![5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-(4-methoxyphenyl)pyrimidine-4-carboxamide](/img/structure/B11394341.png)
![3-chloro-N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B11394342.png)

![1-[2-(4-methoxyphenoxy)ethyl]-2-(piperidin-1-ylmethyl)-1H-benzimidazole](/img/structure/B11394357.png)
